molecular formula C16H18O5 B5790328 tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 6160-57-2

tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5790328
CAS No.: 6160-57-2
M. Wt: 290.31 g/mol
InChI Key: SNTIENGMVRYMNR-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Properties

IUPAC Name

tert-butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-10-7-14(17)20-13-8-11(5-6-12(10)13)19-9-15(18)21-16(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTIENGMVRYMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358041
Record name tert-Butyl [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6160-57-2
Record name tert-Butyl [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid.

Scientific Research Applications

Tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its photoactive properties allow it to undergo photochemical reactions, which can be harnessed in the design of smart materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromen-2-one moiety, which imparts distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.

Biological Activity

Tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

The compound is characterized by the presence of a chromen-2-one moiety, which is known for its diverse biological activities. The synthesis typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) .

Chemical Structure

Property Details
IUPAC Name tert-butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Molecular Formula C16H18O5
CAS Number [Not specified in search results]
SMILES Cc1cc(=O)oc2cc(OCC(=O)OC(C)(C)C)ccc12

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. In a study evaluating the antimicrobial spectrum of coumarin analogues, compounds were tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Table 1: Antimicrobial Activity of Coumarin Derivatives

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundMRSA32 µg/mL
tert-butyl 2-(6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetateE. coli25 µg/mL
tert-butyl 2-(4-methyl-2H-chromen-7-yloxy)acetateC. albicans21.65 µg/mL

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that coumarin derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways .

The biological activity of this compound is attributed to its interaction with molecular targets within microbial and cancerous cells. For instance, it may inhibit bacterial DNA gyrase, which is crucial for DNA replication and transcription in bacteria, thus exerting its antimicrobial effects . In cancer cells, it may affect apoptosis-related pathways by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various coumarin derivatives highlighted the effectiveness of tert-butyl 2-(4-methyl-2H-chromen-7-yloxy)acetate against MRSA with a significant zone of inhibition observed during disc diffusion assays.
    • Results: The compound exhibited a zone of inhibition measuring up to 28 mm against MRSA strains.
  • Anticancer Potential Evaluation : In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer cell lines by activating caspase pathways.
    • Results: The compound caused a dose-dependent increase in apoptosis markers with an IC50 value below 20 µM.

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